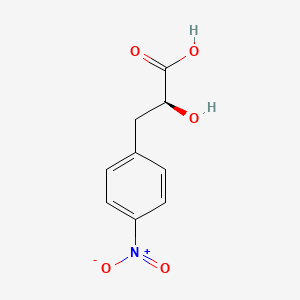
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid
Descripción general
Descripción
“(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound that is also known as “3-(4-Nitrophenyl)propanoic acid” or "Benzenepropanoic acid, 4-nitro-" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a chemoenzymatic strategy was designed to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid using L-threonine transaldolase from Pseudomonas sp .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, a compound named “(4-nitrophenyl)sulfonyltryptophan” was synthesized and its structure was analyzed using X-ray crystallographic analysis and spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Nitrophenyl)propanoic acid” include a yellow appearance and solid physical state . It has a melting point range of 166 - 168 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid and its derivatives are utilized in various synthesis processes, demonstrating their importance in organic chemistry. The compound serves as an intermediate in the synthesis of fire retardants, showcasing its utility in enhancing material safety. The optimal conditions for its production involve specific concentrations of nitric acid, controlled temperatures, and precise reaction times, emphasizing the importance of fine-tuning chemical reactions for desired outcomes (H. Yun-chu, 2002).
Biomedical Applications
In the biomedical field, derivatives of this compound are synthesized and evaluated for their potential therapeutic applications. These compounds have been studied for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives have shown significant efficacy, comparable to standard treatments, highlighting the compound's potential in developing new therapeutic agents (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Material Science and Engineering
In material science, this compound derivatives play a role in the development of advanced materials. For instance, they are used in solid-phase synthesis to create optically active compounds, contributing to the field of optical materials and technologies. This synthesis process involves novel techniques and highlights the compound's versatility in creating materials with specific optical properties (D. Matiadis, K. Prousis, O. Igglessi-Markopoulou, 2009).
Environmental and Agricultural Applications
The environmental and agricultural sectors also benefit from the applications of this compound derivatives. For example, 3-NOP, a derivative, is studied for its ability to reduce methane emissions from ruminants, addressing concerns related to greenhouse gas emissions and climate change. The thorough assessment of its mutagenic and genotoxic potential ensures its safe use in agriculture, demonstrating the compound's role in sustainable environmental practices (A. Thiel, A. Schoenmakers, I.A.J. Verbaan, E. Chenal, S. Etheve, P. Beilstein, 2019).
Safety and Hazards
“3-(4-Nitrophenyl)propanoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
The future directions for the research and application of “(S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid” and similar compounds could involve their use in the synthesis of pharmaceuticals. For instance, a chemoenzymatic approach was applied for the gram-scale synthesis of chloramphenicol, an antibiotic with broad-spectrum antibacterial activity .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level
Biochemical Pathways
A related compound, (2s,3r)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, is synthesized using l-threonine transaldolase from pseudomonas sp, suggesting that this enzyme and its associated pathways could be relevant .
Pharmacokinetics
It’s known that similar compounds have diverse biological activities , which could suggest a broad distribution and varied metabolism
Result of Action
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
Propiedades
IUPAC Name |
(2S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




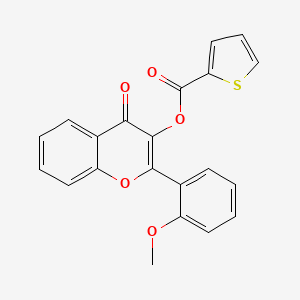
![ethyl 2-{[2-(2,3-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B3126113.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B3126131.png)
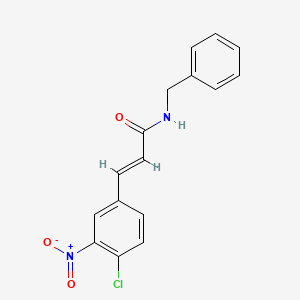
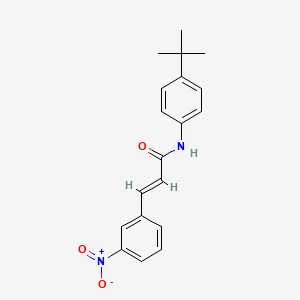
![N2-(2-Methylpropyl)-N1,N1-bis[2-[(2-methylpropyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B3126171.png)
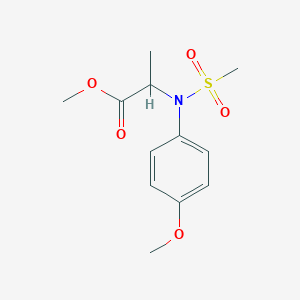

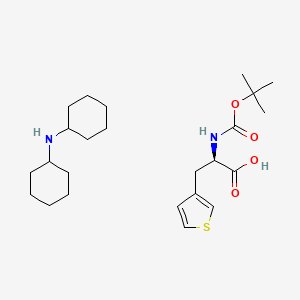
![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)
